Cas no 1040668-73-2 ([5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate)
![[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate structure](https://ja.kuujia.com/scimg/cas/1040668-73-2x500.png)
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate
- [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-morpholin-4-ylsulfonylbenzoate
- (5-(2-fluorophenyl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate
- AKOS024652997
- 1040668-73-2
- F2496-1278
-
- インチ: 1S/C21H19FN2O6S/c22-19-4-2-1-3-18(19)20-13-16(23-30-20)14-29-21(25)15-5-7-17(8-6-15)31(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12,14H2
- InChIKey: FPSIQIRIKGMREU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(=O)OCC2C=C(C3C=CC=CC=3F)ON=2)=CC=1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 446.09478567g/mol
- どういたいしつりょう: 446.09478567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 703
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2496-1278-10μmol |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-1mg |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-15mg |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-20mg |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-2μmol |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-5mg |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-20μmol |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-10mg |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-4mg |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2496-1278-2mg |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate |
1040668-73-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoateに関する追加情報
Recent Advances in the Study of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate (CAS: 1040668-73-2)
The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate (CAS: 1040668-73-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorophenyl-oxazole core and a morpholine-sulfonyl benzoate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of research has been the synthesis and optimization of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improved the yield and purity of the compound. The researchers employed a multi-step process involving the condensation of 2-fluorobenzaldehyde with hydroxylamine to form the oxazole ring, followed by esterification with 4-(morpholine-4-sulfonyl)benzoic acid. This optimized method has facilitated further pharmacological evaluations of the compound.
In terms of biological activity, recent investigations have explored the compound's potential as an inhibitor of specific enzymatic targets. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate exhibits potent inhibitory effects against protein kinase C (PKC) isoforms, which are implicated in various cancers and inflammatory diseases. The study highlighted the compound's high selectivity for PKC-δ, suggesting its potential as a targeted therapeutic agent.
Further preclinical studies have evaluated the pharmacokinetic and safety profiles of the compound. A recent report in European Journal of Pharmaceutical Sciences (2023) investigated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results indicated favorable oral bioavailability and a relatively long half-life, supporting its potential for further development as an oral therapeutic agent. However, the study also noted the need for additional toxicity studies to assess long-term safety.
In conclusion, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate (CAS: 1040668-73-2) represents a promising candidate for drug development, with recent studies underscoring its synthetic accessibility, biological activity, and pharmacokinetic properties. Future research should focus on expanding its therapeutic applications, optimizing its pharmacological profile, and advancing it through clinical trials to realize its full potential in treating diseases such as cancer and inflammation.
1040668-73-2 ([5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate) 関連製品
- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 1228453-25-5(1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)
- 14906-59-3(4-Cyanopyridine N-oxide)
- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)
- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)
- 92143-31-2((E)-Ceftriaxone)
- 1807287-69-9(Ethyl 4-cyano-3-fluoro-5-formylbenzoate)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 2228539-53-3(tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)



